1-Piperidinecarbonyl chloride, 4-oxo-
Overview
Description
1-Piperidinecarbonyl chloride, 4-oxo- is a chemical compound with the molecular formula C6H8ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperidinecarbonyl chloride, 4-oxo- can be synthesized through the reaction of piperidine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows: [ \text{Piperidine} + \text{Phosgene} \rightarrow \text{1-Piperidinecarbonyl chloride, 4-oxo-} ]
Industrial Production Methods: In industrial settings, the production of 1-Piperidinecarbonyl chloride, 4-oxo- involves large-scale reactions with stringent control over temperature and pressure to maximize yield and purity. The use of automated systems and continuous flow reactors is common to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinecarbonyl chloride, 4-oxo- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-oxo-1-piperidinecarboxylic acid.
Reduction: It can be reduced to form 4-hydroxy-1-piperidinecarbonyl chloride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Hydrolysis Conditions: Water, acidic or basic medium
Reduction Reagents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
- Amides
- Esters
- 4-oxo-1-piperidinecarboxylic acid
- 4-hydroxy-1-piperidinecarbonyl chloride
Scientific Research Applications
1-Piperidinecarbonyl chloride, 4-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of potential therapeutic agents, including inhibitors for enzymes such as dipeptidyl peptidase 4.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 1-Piperidinecarbonyl chloride, 4-oxo- involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in the formation of amides and esters, which are important in various chemical synthesis processes. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
- 1-Pyrrolidinecarbonyl chloride
- 4-Morpholinecarbonyl chloride
- Dimethylcarbamyl chloride
- 4-Methyl-1-piperazinecarbonyl chloride hydrochloride
Comparison: 1-Piperidinecarbonyl chloride, 4-oxo- is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of products formed. For example, 4-Morpholinecarbonyl chloride has a different ring structure, which affects its reactivity and applications. Similarly, dimethylcarbamyl chloride has different substituents, leading to variations in its chemical behavior .
Properties
IUPAC Name |
4-oxopiperidine-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2/c7-6(10)8-3-1-5(9)2-4-8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTHYSAQQJPLTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474001 | |
Record name | 1-PIPERIDINECARBONYL CHLORIDE, 4-OXO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206182-51-6 | |
Record name | 1-PIPERIDINECARBONYL CHLORIDE, 4-OXO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.